molecular formula C27H18F4N4O3S B612219 TAK-632

TAK-632

Cat. No. B612219
M. Wt: 554.5 g/mol
InChI Key: OJFKUJDRGJSAQB-UHFFFAOYSA-N
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Patent
US08497274B2

Procedure details

To a solution of N-{5-[(2-amino-7-cyano-1,3-benzothiazol-6-yl)oxy]-2-fluorophenyl}-2-[3-(trifluoromethyl)phenyl]acetamide (980 mg, 2.01 mmol) in N,N-dimethylacetamide (8 mL) were added pyridine (242 μL, 3.02 mmol) and cyclopropanecarbonyl chloride (255 μL, 2.81 mmol), and the mixture was stirred at room temperature for 2 hr. Cyclopropanecarbonyl chloride (255 μL, 2.81 mmol) was added to the reaction mixture, and the mixture was further stirred at room temperature for 2 hr. Water (20 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate (20 mL). The organic layer was washed successively with saturated aqueous sodium hydrogen carbonate solution (20 mL) and saturated brine (20 mL), and dried over anhydrous magnesium sulfate. Insoluble material was filtered off, the filtrate was purified by basic silica gel column chromatography (eluate: ethyl acetate), and the obtained solution was concentrated under reduced pressure. A pale-brown oil residue was crystallized from ethanol/water (1/1) to give the title compound (1.06 g, 95%) as a white powder.
Name
N-{5-[(2-amino-7-cyano-1,3-benzothiazol-6-yl)oxy]-2-fluorophenyl}-2-[3-(trifluoromethyl)phenyl]acetamide
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
242 μL
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[C:10]([C:11]#[N:12])=[C:9]([O:13][C:14]3[CH:15]=[CH:16][C:17]([F:34])=[C:18]([NH:20][C:21](=[O:33])[CH2:22][C:23]4[CH:28]=[CH:27][CH:26]=[C:25]([C:29]([F:32])([F:31])[F:30])[CH:24]=4)[CH:19]=3)[CH:8]=[CH:7][C:5]=2[N:6]=1.N1C=CC=CC=1.[CH:41]1([C:44](Cl)=[O:45])[CH2:43][CH2:42]1.O>CN(C)C(=O)C>[C:11]([C:10]1[C:4]2[S:3][C:2]([NH:1][C:44]([CH:41]3[CH2:43][CH2:42]3)=[O:45])=[N:6][C:5]=2[CH:7]=[CH:8][C:9]=1[O:13][C:14]1[CH:15]=[CH:16][C:17]([F:34])=[C:18]([NH:20][C:21](=[O:33])[CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([C:29]([F:32])([F:30])[F:31])[CH:24]=2)[CH:19]=1)#[N:12]

Inputs

Step One
Name
N-{5-[(2-amino-7-cyano-1,3-benzothiazol-6-yl)oxy]-2-fluorophenyl}-2-[3-(trifluoromethyl)phenyl]acetamide
Quantity
980 mg
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2C#N)OC=2C=CC(=C(C2)NC(CC2=CC(=CC=C2)C(F)(F)F)=O)F
Name
Quantity
242 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
255 μL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
255 μL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
The organic layer was washed successively with saturated aqueous sodium hydrogen carbonate solution (20 mL) and saturated brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by basic silica gel column chromatography (eluate: ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
the obtained solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
A pale-brown oil residue was crystallized from ethanol/water (1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC=2N=C(SC21)NC(=O)C2CC2)OC2=CC(=C(C=C2)F)NC(CC2=CC(=CC=C2)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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